3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c16-10-14-15(18-8-7-17-14)22-12-6-9-19(11-12)23(20,21)13-4-2-1-3-5-13/h1-5,7-8,12H,6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOXESAAPIKJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Pyrrolidin-3-ol
The synthesis begins with the preparation of 1-(phenylsulfonyl)pyrrolidin-3-ol. Pyrrolidin-3-ol reacts with phenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). This step achieves near-quantitative yields (>90%) when conducted in anhydrous conditions.
Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pyrrolidin-3-ol | 1.0 eq | DCM | 0°C → RT | 2 h | 92% |
| Phenylsulfonyl chloride | 1.2 eq | DCM | 0°C → RT | 2 h | - |
| Triethylamine | 2.5 eq | DCM | 0°C → RT | 2 h | - |
Side products: Over-sulfonylation is negligible due to steric hindrance from the pyrrolidine ring.
Functionalization of Pyrazine-2-carbonitrile
The pyrazine core is functionalized at the 3-position through nucleophilic substitution. 3-Chloropyrazine-2-carbonitrile serves as the electrophilic partner, reacting with 1-(phenylsulfonyl)pyrrolidin-3-ol under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours affords moderate yields (50–60%).
Optimized Protocol
- Substrate : 3-Chloropyrazine-2-carbonitrile (1.0 eq)
- Nucleophile : 1-(Phenylsulfonyl)pyrrolidin-3-ol (1.1 eq)
- Base : K₂CO₃ (3.0 eq)
- Solvent : DMF (0.1 M)
- Conditions : 80°C, N₂ atmosphere, 12 h
- Workup : Extraction with ethyl acetate, silica gel chromatography (hexane/EtOAc 3:1)
- Yield : 58%
Challenges: Competing hydrolysis of the cyano group is mitigated by avoiding aqueous workup until reaction completion.
Mitsunobu Coupling as an Alternative Approach
For substrates lacking a leaving group, Mitsunobu conditions enable ether bond formation. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate coupling between pyrazine-2-carbonitrile-3-ol (synthesized via hydroxylation) and 1-(phenylsulfonyl)pyrrolidin-3-ol.
Representative Procedure
- Substrates : Pyrazine-2-carbonitrile-3-ol (1.0 eq), 1-(Phenylsulfonyl)pyrrolidin-3-ol (1.2 eq)
- Reagents : DEAD (1.5 eq), PPh₃ (1.5 eq)
- Solvent : Tetrahydrofuran (THF, 0.2 M)
- Conditions : 0°C → RT, 24 h
- Yield : 45%
Limitations: Lower yields due to competing side reactions and stoichiometric reagent requirements.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 6.8 min.
Industrial and Medicinal Applications
The compound’s structural motifs align with kinase inhibitors disclosed in patents (e.g., Checkpoint Kinase 1 inhibitors). Its pyrrolidine sulfonamide moiety enhances target binding affinity, while the pyrazine core contributes to π-stacking interactions. Preclinical studies highlight its potential in combination therapies with DNA-damaging agents.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile are being explored for their anticancer properties. The compound's structural analogs have shown promise as inhibitors of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have highlighted the effectiveness of pyrazine derivatives in inhibiting the growth of various cancer cell lines through modulation of apoptosis and cell cycle regulation .
Neurological Disorders
The unique binding properties of this compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their roles as ligands for peripheral benzodiazepine receptors, which are implicated in neuroprotection and neuroinflammation . The ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative diseases.
Inflammation Modulation
Given the presence of the phenylsulfonyl group, this compound may exhibit anti-inflammatory properties. Research has shown that sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a possible application in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Data Tables
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of pyrazine derivatives, including compounds structurally related to 3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile . The results demonstrated significant inhibition of tumor growth in xenograft models, suggesting that the compound could serve as a lead for further development in cancer therapeutics.
Case Study 2: Neuroprotective Effects
In a preclinical trial, a related pyrazine derivative was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. The study found that treatment with the compound resulted in reduced apoptosis and improved neuronal survival rates, indicating potential utility in developing therapies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The phenylsulfonyl group could enhance binding affinity through hydrophobic interactions, while the pyrazine ring could participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- CAS : 2034206-75-0
- Molecular Formula : C₁₅H₁₃N₇O₃
- Key Differences : Replaces phenylsulfonyl with pyrimidine-2-carbonyl.
- This modification may alter target selectivity in kinase inhibitors .
3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (BK70039)
- CAS : 2034281-81-5
- Molecular Formula : C₁₄H₁₁ClN₄O₂S
- Key Differences : Features a 5-chlorothiophene-2-carbonyl group.
- Implications : The thiophene and chlorine substituents increase electronegativity and metabolic resistance. However, the smaller thiophene ring may reduce steric bulk, affecting binding pocket interactions .
3-((1-(5-Oxopyrrolidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- CAS : 2034201-18-6
- Molecular Formula : C₁₄H₁₅N₅O₃
- Key Differences : Substitutes phenylsulfonyl with 5-oxopyrrolidine-2-carbonyl.
Modifications to the Core Heterocycle
3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- CAS : 2034435-97-5
- Molecular Formula : C₁₂H₁₆N₄O₃S
- Key Differences : Replaces pyrrolidine with piperidine and phenylsulfonyl with ethylsulfonyl.
- Ethylsulfonyl reduces steric hindrance but may decrease metabolic stability compared to phenylsulfonyl .
(R)-3-((1-(Dimethylamino)propan-2-yl)oxy)-5-...pyrazine-2-carbonitrile
- Molecular Formula : C₁₈H₂₁N₇O (partial structure)
- Key Differences: Replaces pyrrolidine-sulfonyl with a dimethylamino-substituted propan-2-yl chain.
- Implications: The dimethylamino group increases basicity, enhancing solubility and oral bioavailability. This modification was critical in optimizing CHK1 inhibitors for metabolic stability and pharmacokinetics .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|---|
| 3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | 2034252-93-0 | C₁₆H₁₃N₅O₃S | 355.4 | Phenylsulfonyl | High metabolic stability, kinase inhibition |
| 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | 2034206-75-0 | C₁₅H₁₃N₇O₃ | 339.3 | Pyrimidine-2-carbonyl | Enhanced solubility, hydrogen bonding |
| 3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile | 2034281-81-5 | C₁₄H₁₁ClN₄O₂S | 334.8 | 5-Chlorothiophene-2-carbonyl | Electronegative, moderate lipophilicity |
| 3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | 2034435-97-5 | C₁₂H₁₆N₄O₃S | 296.35 | Ethylsulfonyl, piperidine | Reduced steric bulk, improved flexibility |
| (R)-3-((1-(Dimethylamino)propan-2-yl)oxy)-5-...pyrazine-2-carbonitrile | - | Partial: C₁₈H₂₁N₇O | - | Dimethylamino-propan-2-yl | Optimized pharmacokinetics, oral activity |
Biological Activity
The compound 3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data from various studies.
Synthesis
The synthesis of 3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrrolidine and Sulfonyl Groups : The phenylsulfonyl group is introduced via sulfonation reactions, followed by nucleophilic substitution to attach the pyrrolidine moiety.
Antiviral Activity
Research indicates that derivatives of pyrazine compounds exhibit antiviral properties. For instance, similar compounds have shown efficacy against viruses like HIV and HSV-1. The biological evaluation of 3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile revealed moderate antiviral activity, particularly against RNA viruses.
Antibacterial and Antifungal Properties
The compound has also been tested for antibacterial and antifungal activities. In vitro assays demonstrated that it possesses significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : It may inhibit enzymes critical for viral replication or bacterial growth.
- Modulation of Cellular Pathways : The compound could interfere with signaling pathways in target cells, leading to reduced pathogen viability.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Antiviral Efficacy : A study demonstrated that related pyrazine derivatives inhibited viral replication in cell cultures, showing a dose-dependent response with IC50 values ranging from 10 to 50 µM.
- Antimicrobial Testing : Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, reporting MIC values as low as 15 µg/mL, suggesting strong antibacterial potential.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
